molecular formula C16H17N3S B5588614 N-(6-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylamine

N-(6-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylamine

Cat. No.: B5588614
M. Wt: 283.4 g/mol
InChI Key: SEGRGEFHJRVCMB-UHFFFAOYSA-N
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Description

N-(6-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylamine is a compound belonging to the thienopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to obtain thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-4-12-13(11-8-6-5-7-9-11)14-15(19(2)3)17-10-18-16(14)20-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGRGEFHJRVCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N=CN=C2S1)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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